An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
N-Methyl-(2-thienylmethyl)amine, a secondary amine featuring a thiophene moiety, serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural combination of a lipophilic, aromatic thiophene ring and a secondary amine group imparts favorable physicochemical properties, rendering it a valuable intermediate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, analytical characterization, and known applications of N-Methyl-(2-thienylmethyl)amine, with a particular focus on its role in drug discovery and development.
Introduction: The Strategic Importance of the Thienylmethylamine Scaffold
The thiophene ring is a privileged heterocycle in medicinal chemistry, known to be a bioisostere of the benzene ring but with distinct electronic properties that can modulate a molecule's metabolic stability, potency, and selectivity. The incorporation of a methylamine side chain introduces a basic center, crucial for forming salts with improved solubility and for establishing key interactions with biological targets such as receptors and enzymes. The strategic combination of these two moieties in N-Methyl-(2-thienylmethyl)amine creates a versatile scaffold that has been leveraged in the synthesis of a range of biologically active compounds. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a compound's pharmacokinetic or pharmacodynamic profile, is a well-established principle in drug design, further underscoring the utility of this particular amine.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Methyl-(2-thienylmethyl)amine is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 58255-18-8 | [2][3][4] |
| Molecular Formula | C₆H₉NS | [2] |
| Molecular Weight | 127.21 g/mol | [5] |
| Boiling Point | 170.3 °C at 760 mmHg | N/A |
| Density | 1.055 g/cm³ | N/A |
| Flash Point | 56.8 °C | N/A |
| Appearance | Colorless to light yellow liquid/powder | N/A |
Synthesis and Reactivity
The most common and efficient method for the synthesis of N-Methyl-(2-thienylmethyl)amine is through the reductive amination of thiophene-2-carboxaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.
Synthetic Pathway: Reductive Amination
The reductive amination pathway offers a straightforward and high-yielding route to N-Methyl-(2-thienylmethyl)amine. The reaction involves the condensation of thiophene-2-carboxaldehyde and methylamine to form an imine, which is subsequently reduced in situ by a suitable reducing agent like sodium borohydride.
Caption: Reductive amination of thiophene-2-carboxaldehyde.
Detailed Experimental Protocol
The following protocol is a robust method for the synthesis of N-Methyl-(2-thienylmethyl)amine, adapted from established procedures for reductive amination of carbonyl compounds.
Materials:
-
Thiophene-2-carboxaldehyde
-
Methylamine solution (e.g., 2M in Methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Diethyl ether
-
Hydrochloric acid (2M)
-
Sodium hydroxide (10% w/v)
-
Anhydrous potassium carbonate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde in methanol.
-
Add a commercially available solution of methylamine in methanol (2M) to the flask.
-
To this mixture, add titanium(IV) isopropoxide and allow the reaction to stir at room temperature for 5-6 hours. This facilitates the formation of the intermediate imine.
-
Reduction: After the imine formation is complete, carefully add solid sodium borohydride portion-wise to the reaction mixture.
-
Continue stirring for an additional 2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (2 x 20 mL).
-
Combine the organic extracts and extract with 2M hydrochloric acid (2 x 10 mL) to separate the amine product from any unreacted starting material.
-
Isolation: Make the acidic aqueous solution alkaline (pH ~10) by the slow addition of 10% (w/v) aqueous sodium hydroxide.
-
Extract the alkaline aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate in vacuo to yield the pure N-Methyl-(2-thienylmethyl)amine.
Reactivity Profile
As a secondary amine, N-Methyl-(2-thienylmethyl)amine undergoes typical reactions of this functional group. These include:
-
N-Alkylation and N-Arylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with alkyl or aryl halides to form tertiary amines.
-
Amide Formation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
-
Salt Formation: As a basic compound, it readily forms salts with various acids, a property often exploited to improve the solubility and handling of amine-containing compounds in pharmaceutical formulations.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of synthesized N-Methyl-(2-thienylmethyl)amine. The following are the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - Thiophene Protons: Multiplets in the aromatic region (~6.9-7.3 ppm).- Methylene Protons (-CH₂-): A singlet or a multiplet adjacent to the thiophene ring (~3.8-4.0 ppm).- N-Methyl Protons (-CH₃): A singlet at ~2.4 ppm.- N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | - Thiophene Carbons: Peaks in the aromatic region (~124-142 ppm).- Methylene Carbon (-CH₂-): A peak around 50-60 ppm.- N-Methyl Carbon (-CH₃): A peak around 35-45 ppm. |
| IR Spectroscopy | - N-H Stretch: A characteristic absorption band for a secondary amine in the range of 3300-3500 cm⁻¹ (typically a single, sharp band).- C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.- C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.- C=C Stretch (thiophene): Absorptions in the 1400-1600 cm⁻¹ region.- C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.[6] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 127.- Fragmentation: A prominent fragment corresponding to the loss of a methyl group (m/z = 112) and a fragment corresponding to the thienylmethyl cation (m/z = 97). |
Applications in Drug Discovery and Development
N-Methyl-(2-thienylmethyl)amine is a valuable building block in the synthesis of various pharmaceutically active compounds. Its presence in patented molecules highlights its utility in targeting a range of biological systems.
Role as a Key Intermediate
Several patents list N-Methyl-(2-thienylmethyl)amine (CAS 58255-18-8) as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][4] This underscores its reliability and versatility in multi-step synthetic routes aimed at producing novel drug candidates.
Incorporation into Biologically Active Scaffolds
The thienylmethylamine moiety has been incorporated into various scaffolds with diverse biological activities. For instance, related thienylazolylalkoxyethanamines have been investigated for their analgesic properties. The N-methyl group in such structures can be crucial for modulating receptor affinity and pharmacokinetic properties.
Workflow for Utilizing N-Methyl-(2-thienylmethyl)amine in Drug Discovery
The following diagram illustrates a typical workflow for incorporating N-Methyl-(2-thienylmethyl)amine into a drug discovery program.
Caption: Drug discovery workflow utilizing N-Methyl-(2-thienylmethyl)amine.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling N-Methyl-(2-thienylmethyl)amine. Based on the safety data for structurally similar amines, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
N-Methyl-(2-thienylmethyl)amine is a chemically significant and commercially available building block with demonstrable utility in organic synthesis and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the favorable properties imparted by the thiophene and N-methylamine moieties, makes it an attractive starting material for the development of novel compounds with a wide range of potential therapeutic applications. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to aid researchers and scientists in leveraging this versatile molecule in their own discovery and development endeavors.
References
-
PubChem. amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-(2-thienylmethyl)imidazol-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US-11352330-B2: (12) United States Patent.
- Google Patents. US-10640472-B2: United States Patent.
-
Figshare. N‑Methylmelamines: Synthesis, Characterization, and Physical Properties. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.
-
PubChem. Pharmaceutical composition, methods for treating and uses thereof - Patent US-11666590-B2. Available from: [Link]
-
PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. THIENYLAZOLYLALCOXYETHA...
-
ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
- Google Patents. US5700945A - Process for preparing nizatidine.
-
ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):... Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
PMC. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link]
-
PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. data.epo.org [data.epo.org]

